molecular formula C8H11NO2 B13273611 3-(Piperidin-4-yl)prop-2-ynoic acid

3-(Piperidin-4-yl)prop-2-ynoic acid

Cat. No.: B13273611
M. Wt: 153.18 g/mol
InChI Key: BHTKAKQCKHWUCH-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)prop-2-ynoic acid is a heterocyclic compound featuring a piperidine ring (a six-membered saturated nitrogen-containing ring) conjugated with a propiolic acid group (HC≡C–COOH). Its hydrochloride salt (CAS: 1955530-40-1) is documented in chemical catalogs, indicating its relevance in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-piperidin-4-ylprop-2-ynoic acid

InChI

InChI=1S/C8H11NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h7,9H,3-6H2,(H,10,11)

InChI Key

BHTKAKQCKHWUCH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C#CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)prop-2-ynoic acid typically involves the reaction of piperidine with propiolic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the propiolic acid, followed by the addition of piperidine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alkenes or alkanes .

Scientific Research Applications

3-(Piperidin-4-yl)prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The piperidine ring can bind to receptors or enzymes, modulating their activity. The propiolic acid moiety can participate in various chemical reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocyclic Rings

3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride
  • Structure : Replaces the six-membered piperidine ring with a four-membered azetidine ring.
  • Molecular Formula: C₆H₈ClNO₂ (free acid: C₆H₇NO₂) .
  • Reduced steric hindrance may enhance reactivity in coupling reactions.
3-(Oxolan-3-yl)prop-2-ynoic acid
  • Structure : Substitutes piperidine with oxolane (tetrahydrofuran), introducing an oxygen atom into the ring.
  • Molecular Formula : C₈H₁₃Cl₃N₄ (hydrochloride salt; free acid: C₇H₈O₃) .
  • Key Differences: Oxygen in the ring enhances polarity, improving aqueous solubility.
Ethyl 2-(Piperidin-4-yl)acetate
  • Structure : Features a piperidine ring linked to an ethyl ester group instead of propiolic acid.
  • Molecular Formula: C₉H₁₇NO₂ .
  • Key Differences :
    • Ester group provides lipophilicity, favoring blood-brain barrier penetration.
    • Lacks the electrophilic alkyne moiety, reducing reactivity in click chemistry applications.

Functional Group Modifications

2-{1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid
  • Structure : Replaces propiolic acid with a sulfonyl-linked pyrazole-acetic acid group.
  • Molecular Formula : C₁₂H₁₉N₃O₄S .
  • Key Differences: Sulfonyl group introduces strong electron-withdrawing effects, altering acidity (pKa) and hydrogen-bonding capacity.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Ring Type Notable Properties
3-(Piperidin-4-yl)prop-2-ynoic acid HCl C₈H₁₂ClNO₂ 215.63 Propiolic acid, Piperidine 6-membered (N) High electrophilicity, polar
3-(Azetidin-3-yl)prop-2-ynoic acid HCl C₆H₈ClNO₂ 161.59 Propiolic acid, Azetidine 4-membered (N) Increased ring strain
3-(Oxolan-3-yl)prop-2-ynoic acid C₇H₈O₃ 140.14 Propiolic acid, Oxolane 5-membered (O) Enhanced solubility
Ethyl 2-(Piperidin-4-yl)acetate C₉H₁₇NO₂ 187.24 Ester, Piperidine 6-membered (N) Lipophilic, ester hydrolysis-prone
2-{1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid C₁₂H₁₉N₃O₄S 301.37 Sulfonyl-pyrazole, Acetic acid 6-membered (N) Strong electron-withdrawing groups

Notes and Limitations

  • Toxicological Data: Limited information exists on the toxicity of 3-(Piperidin-4-yl)prop-2-ynoic acid, a common gap for novel synthetic intermediates .
  • Storage : The hydrochloride salt is typically stored at room temperature, while ester derivatives may require refrigeration to prevent degradation .

Biological Activity

3-(Piperidin-4-yl)prop-2-ynoic acid, commonly known as a derivative of piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This compound, particularly in its hydrochloride form, exhibits significant potential as an analgesic and anti-inflammatory agent, alongside applications in treating neurological disorders. Below is a detailed examination of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-(Piperidin-4-yl)prop-2-ynoic acid is C11H13NC_{11}H_{13}N with a molecular weight of approximately 189.64 g/mol. Its structure features a piperidine ring and an alkyne functional group, which contribute to its unique reactivity and biological interactions.

Analgesic and Anti-inflammatory Effects

Research indicates that 3-(Piperidin-4-yl)prop-2-ynoic acid interacts with neurotransmitter systems, particularly those involved in pain modulation. The compound's structure allows it to cross the blood-brain barrier, making it a candidate for treating chronic pain conditions and inflammatory diseases.

Neuroprotective Properties

In addition to its analgesic effects, this compound has shown promise in neuroprotection. Studies have indicated that it can protect neuronal cells from damage induced by various stressors, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 3-(Piperidin-4-yl)prop-2-ynoic acid through various assays:

  • Cell Viability Assays : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that increasing concentrations of the compound correlate with enhanced cell viability under stress conditions, suggesting its protective role against neurotoxicity .
  • Binding Affinity Studies : Interaction studies revealed that 3-(Piperidin-4-yl)prop-2-ynoic acid binds effectively to several receptors in the central nervous system, which is critical for understanding its mechanism of action.

Comparative Analysis with Similar Compounds

The following table summarizes key features of 3-(Piperidin-4-yl)prop-2-ynoic acid compared to structurally related compounds:

Compound NameMolecular FormulaKey Features
3-(Piperidin-4-yl)prop-2-ynoic acid C₁₁H₁₃NAnalgesic, anti-inflammatory, neuroprotective properties
3-Piperidin-2-ylpropanoic acidC₉H₁₃NPrimarily used as an analgesic without alkyne functionality
3-Piperidinylacrylic acidC₁₁H₁₃NContains double bond; similar applications
1-(4-Piperidinyl)-1-propanoneC₉H₁₃NExhibits different pharmacological properties due to ketone

Synthesis and Derivative Development

The synthesis of 3-(Piperidin-4-yl)prop-2-ynoic acid involves several chemical reactions that allow for the modification of its structure to explore various analogs. These derivatives may exhibit enhanced biological activity or improved pharmacokinetic properties.

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